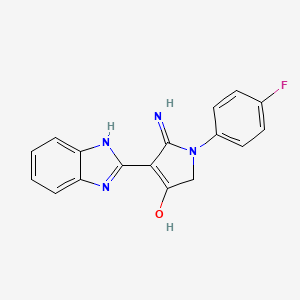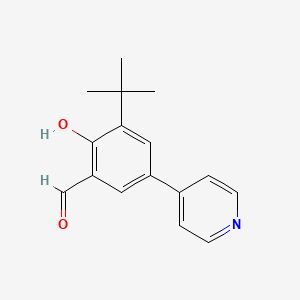
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule that contains a benzaldehyde group, a pyridyl group, and a tert-butyl group. The benzaldehyde group consists of a benzene ring with an aldehyde substituent, the pyridyl group is a basic aromatic ring with a nitrogen atom, and the tert-butyl group is a branched alkyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or reductive amination . These processes involve the reaction of an amine with a carbonyl compound to form an imine or a Schiff base, which is then reduced to the desired compound .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring, a pyridine ring, and a tert-butyl group. The hydroxy group attached to the benzene ring would make it a phenol, and the aldehyde group would give it carbonyl characteristics .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The aldehyde group could undergo nucleophilic addition reactions, the phenol group could participate in electrophilic aromatic substitution reactions, and the pyridine ring could undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and phenol groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
1. Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Summary of Application : This compound is synthesized for use as a key synthetic intermediate in the production of other valuable pyrazole derivatives .
- Methods of Application : The synthesis involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Results or Outcomes : The one-pot reductive amination resulted in good yield . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
2. Synthesis of Polyimides from 4,4′-(3-(tert-Butyl)-4-aminophenoxy)diphenyl ether
- Summary of Application : This compound is used in the synthesis of polyimides, which are high-performance polymers used in many high-tech fields .
- Methods of Application : The synthesis involves iodination, acetyl protection, coupling reaction, and deacetylation protection .
- Results or Outcomes : The resulting polyimides exhibit enhanced solubility in organic solvents at room temperature . They can form transparent, tough, and flexible films by solution-casting .
3. Catalytic Applications of Metal–Organic Frameworks
- Summary of Application : Metal–organic frameworks (MOFs) are an emerging class of porous materials created by the assembly of inorganic connectors and organic linkers. They have potential applications in fields such as gas storage as well as separation, sensing, catalysis, and drug delivery due to its properties such as flexibility, porosity, high surface area and functionality .
- Methods of Application : Among the various synthetic approaches for the preparation of MOFs, solvothermal and microwave-assisted methods are of particular importance .
- Results or Outcomes : They have been recently used as heterogeneous catalysts in Friedel–Crafts reactions, condensations reactions, oxidations, coupling reactions, etc .
4. Synthesis of Pyridinium Salts
- Summary of Application : Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Methods of Application : This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic .
- Results or Outcomes : Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
5. Catalytic Applications of Metal–Organic Frameworks
- Summary of Application : Metal–organic frameworks (MOFs) are an emerging class of porous materials created by the assembly of inorganic connectors and organic linkers. They have potential applications in fields such as gas storage as well as separation, sensing, catalysis, and drug delivery due to its properties such as flexibility, porosity, high surface area and functionality .
- Methods of Application : Among the various synthetic approaches for the preparation of MOFs, solvothermal and microwave-assisted methods are of particular importance .
- Results or Outcomes : They have been recently used as heterogeneous catalysts in Friedel–Crafts reactions, condensations reactions, oxidations, coupling reactions, etc .
6. Synthesis of Pyridinium Salts
- Summary of Application : Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Methods of Application : This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic .
- Results or Outcomes : Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYBELQAHABAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


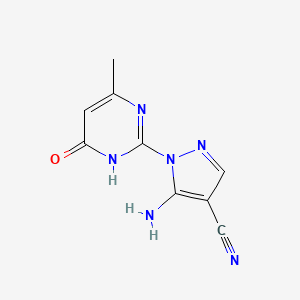

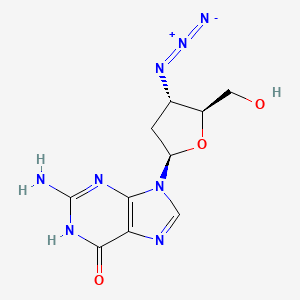
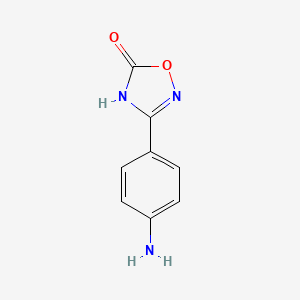
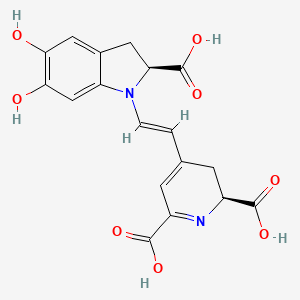
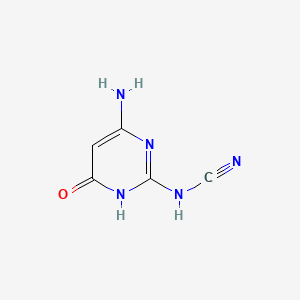

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
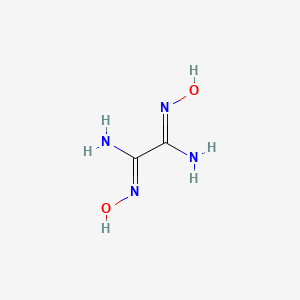
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)
